4-Amino-3-benzylbutanoic acid hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Information

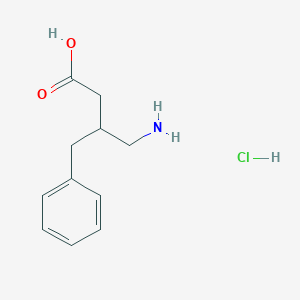

4-Amino-3-benzylbutanoic acid hydrochloride is a chiral γ-aminobutyric acid (GABA) derivative with a benzyl substituent at the third carbon position. Its systematic IUPAC name is 4-amino-3-(phenylmethyl)butanoic acid hydrochloride , reflecting the benzyl group (-CH₂C₆H₅) attached to the β-carbon of the GABA backbone. The compound’s CAS Registry Number is 1629022-58-7 .

The molecular formula is C₁₁H₁₆ClNO₂ , with a molecular weight of 229.70 g/mol . Its SMILES notation, O=C(O)CC(CC1=CC=CC=C1)CN.[H]Cl , illustrates the carboxylic acid group, amino group, benzyl moiety, and hydrochloride salt.

| Property | Value |

|---|---|

| IUPAC Name | 4-Amino-3-(phenylmethyl)butanoic acid hydrochloride |

| CAS Number | 1629022-58-7 |

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 229.70 g/mol |

| SMILES | O=C(O)CC(CC1=CC=CC=C1)CN.[H]Cl |

Structural Relationship to Gamma-Aminobutyric Acid (GABA) Derivatives

GABA, a four-carbon amino acid (NH₂-CH₂-CH₂-CH₂-COOH), serves as the primary inhibitory neurotransmitter in the mammalian central nervous system. 4-Amino-3-benzylbutanoic acid hydrochloride modifies this backbone by introducing a benzyl group at the β-carbon (C3), altering its steric and electronic properties. This structural modification enhances lipophilicity, potentially improving blood-brain barrier permeability compared to unsubstituted GABA.

The benzyl group introduces conformational rigidity, which may influence binding affinity to GABA receptors or transporters. For example, baclofen (β-(4-chlorophenyl)-GABA) targets GABA-B receptors due to its para-chlorophenyl substituent, while the benzyl group in 4-amino-3-benzylbutanoic acid hydrochloride could modulate selectivity toward other GABA receptor subtypes or metabolic enzymes.

Comparative Analysis of Benzoic Acid Derivatives in Neuroactive Compounds

Benzoic acid derivatives are widely explored in neuropharmacology due to their tunable aromatic substituents and metabolic stability. Below is a structural and functional comparison of 4-amino-3-benzylbutanoic acid hydrochloride with related neuroactive compounds:

| Compound | Substituent | Therapeutic Target | Key Structural Feature |

|---|---|---|---|

| 4-Amino-3-benzylbutanoic acid HCl | Benzyl (C3) | GABA receptors (hypothesized) | Chiral β-benzyl-GABA derivative |

| Baclofen | 4-Chlorophenyl (C3) | GABA-B receptors | Para-chloro substitution |

| Phenibut | Phenyl (C3) | GABA-B, voltage-gated Ca²⁺ channels | Racemic β-phenyl-GABA derivative |

| BANA (E)-4-(2-nitrovinyl)benzoic acid | Nitrovinyl (aromatic) | NF-κB in microglia | Electrophilic nitroalkene |

The benzyl group in 4-amino-3-benzylbutanoic acid hydrochloride distinguishes it from phenibut (3-phenyl-GABA) by adding a methylene spacer between the aromatic ring and the GABA backbone. This spacer may reduce direct steric hindrance at receptor binding sites while maintaining hydrophobic interactions. In contrast, BANA , a nitroalkene-containing benzoic acid derivative, inhibits neuroinflammatory pathways via covalent modification of NF-κB, demonstrating the versatility of aromatic substitutions in targeting distinct neurological mechanisms.

Properties

IUPAC Name |

3-(aminomethyl)-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-8-10(7-11(13)14)6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXYHBRBRDIKQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-benzylbutanoic acid hydrochloride typically involves the reaction of benzyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation to yield 3-benzylbutanoic acid. This intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the fourth position. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of 4-Amino-3-benzylbutanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-benzylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Nitro or imino derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Properties

Phenibut is primarily recognized for its anxiolytic and nootropic effects. It acts mainly as a GABA_B receptor agonist, which contributes to its ability to reduce anxiety and improve cognitive function. The compound is known to cross the blood-brain barrier effectively due to the presence of a phenyl group, enhancing its bioavailability compared to GABA itself. Its pharmacokinetics indicate an oral bioavailability of approximately 63% and an elimination half-life of about 5.3 hours .

Anxiety and Mood Disorders

Phenibut has been explored for its potential in treating various anxiety disorders, including generalized anxiety disorder and post-traumatic stress disorder (PTSD). While it is not approved for medical use in many Western countries, anecdotal evidence suggests that it can be effective in alleviating symptoms of anxiety and depression .

Case Study Example : A case report highlighted a patient who experienced severe anxiety and insomnia during the COVID-19 pandemic and found relief through self-medication with phenibut. However, this led to dependence and withdrawal symptoms upon cessation .

Withdrawal and Dependence

Despite its therapeutic potential, phenibut's misuse has raised concerns regarding dependence and withdrawal syndromes. Reports indicate that regular use can lead to significant withdrawal symptoms, including psychomotor agitation and psychotic episodes .

Case Study Example : A notable case involved a 50-year-old woman who presented with severe psychotic symptoms attributed to phenibut withdrawal after prolonged use. The management of her condition required careful monitoring and administration of alternative medications like baclofen .

Emerging Research Areas

Recent studies have begun investigating phenibut's potential applications beyond anxiety treatment:

- Cognitive Enhancement : Its nootropic properties suggest possible uses in enhancing memory and learning capabilities.

- Vestibular Disorders : There is ongoing research into its efficacy in treating conditions related to balance and spatial orientation .

- Substance Use Disorders : Given its calming effects, researchers are exploring phenibut's role in managing alcohol withdrawal symptoms .

Mechanism of Action

The mechanism of action of 4-Amino-3-benzylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a GABA-mimetic, primarily targeting GABA(B) receptors. This interaction leads to the modulation of neurotransmitter release and neuronal excitability, resulting in its anxiolytic and nootropic effects . Additionally, it may interact with voltage-dependent calcium channels, further influencing its pharmacological profile .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Aromatic vs. Aliphatic Groups: Compounds with phenyl (e.g., 3060-41-1) or benzothiophene (e.g., ) substituents exhibit higher lipophilicity compared to aliphatic analogs like 4-amino-3,3-dimethylbutanoic acid hydrochloride (89584-21-4). This impacts membrane permeability and pharmacokinetics.

- Electron-Withdrawing Groups: The 4-cyanophenyl (269726-85-4) and 4-trifluoromethylphenyl (270065-79-7) derivatives show increased polarity and acidity, influencing solubility and binding to charged targets .

- Stereochemistry : The (R)- and (S)-enantiomers (e.g., 3060-41-1 vs. 270062-89-0) demonstrate distinct biological activities, underscoring the importance of chiral synthesis in drug development .

Pharmacological Implications

- Neurological Targets: The (R)-4-amino-3-phenylbutyric acid analog (3060-41-1) mimics γ-aminobutyric acid (GABA), making it relevant for epilepsy and anxiety research .

- Enzyme Inhibition : The benzo[b]thiophene derivative () has shown promise in modulating ion channels and proteases due to its planar aromatic structure.

- Metabolic Stability : Fluorinated compounds (e.g., 270063-53-1) exhibit prolonged half-lives in vivo, attributed to reduced cytochrome P450-mediated metabolism .

Biological Activity

4-Amino-3-benzylbutanoic acid hydrochloride, commonly known as Phenibut, is a derivative of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a critical role in the central nervous system. This compound has garnered interest due to its psychoactive properties and potential therapeutic applications, particularly in anxiety reduction and cognitive enhancement. This article explores the biological activity of 4-Amino-3-benzylbutanoic acid hydrochloride, highlighting its mechanisms of action, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Amino-3-benzylbutanoic acid hydrochloride is , with a molecular weight of approximately 215.67 g/mol. The compound features a chiral center, which contributes to its unique biological activity compared to its enantiomers.

The primary mechanism of action for 4-Amino-3-benzylbutanoic acid hydrochloride involves:

- GABA Receptor Modulation : The compound primarily acts on GABA(B) receptors in the central nervous system, which are G protein-coupled receptors that modulate neuronal excitability and neurotransmitter release.

- Calcium Channel Interaction : It may also interact with voltage-dependent calcium channels, influencing neuronal signaling and contributing to its anxiolytic effects .

Biological Activities

4-Amino-3-benzylbutanoic acid hydrochloride exhibits several biological activities:

- Anxiolytic Effects : Research indicates that Phenibut can reduce anxiety levels in various animal models and human studies. Its GABA-mimetic properties help alleviate stress and promote relaxation.

- Cognitive Enhancement : Some studies suggest that the compound may improve cognitive functions such as memory and learning, potentially through its effects on neurotransmission.

- Pain Management : There is emerging evidence that Phenibut may have analgesic properties, similar to other compounds that interact with GABA receptors.

Case Study 1: Withdrawal Symptoms

A notable case involved a 23-year-old male with a history of polysubstance abuse who experienced severe withdrawal symptoms after abruptly discontinuing high doses of Phenibut. Symptoms included psychomotor agitation, hallucinations, and tachycardia. The patient required intensive care management due to the severity of his symptoms, highlighting the potential risks associated with abrupt cessation of Phenibut use .

Case Study 2: Therapeutic Use in Anxiety Disorders

In another study, patients diagnosed with generalized anxiety disorder were administered Phenibut as part of their treatment regimen. Results indicated significant reductions in anxiety levels compared to baseline measurements, suggesting its efficacy as an adjunct therapy for anxiety disorders.

Research Findings

Recent research has focused on both the therapeutic potential and safety profile of 4-Amino-3-benzylbutanoic acid hydrochloride:

- Therapeutic Applications : Investigations into its use for treating conditions such as anxiety disorders and post-traumatic stress disorder (PTSD) have shown promising results.

- Safety Concerns : While many users report positive effects, there are concerns regarding dependency and withdrawal symptoms associated with long-term use. Studies emphasize the importance of monitoring usage patterns to mitigate risks .

Comparative Analysis

| Compound Name | Mechanism of Action | Primary Applications |

|---|---|---|

| 4-Amino-3-benzylbutanoic acid HCl | GABA receptor modulation | Anxiety reduction, cognitive enhancement |

| Baclofen | GABA(B) receptor agonist | Muscle spasticity treatment |

| Gabapentin | Calcium channel modulation | Neuropathic pain relief |

Q & A

Q. What are the critical steps for synthesizing 4-amino-3-benzylbutanoic acid hydrochloride with high enantiomeric purity?

Synthesis of enantiomerically pure compounds requires chiral resolution techniques. For analogous compounds like (R)-4-amino-3-phenylbutyric acid hydrochloride, enantiomeric purity is achieved using chiral starting materials or catalysts during cyclization or acylation steps. Post-synthesis, purification via preparative HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate the desired enantiomer . Confirm purity using chiral chromatography or circular dichroism (CD) spectroscopy.

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

By-product formation often arises from competing side reactions (e.g., over-alkylation). For structurally related GABA derivatives, adjusting stoichiometry (limiting benzylating agents) and using mild bases (e.g., NaHCO₃) reduces unwanted intermediates. Real-time monitoring with TLC or inline FTIR spectroscopy helps identify reaction endpoints . For example, microwave-assisted synthesis (540 W, 40-second intervals) improves yield and reduces side products in similar amino acid derivatives .

Q. Which spectroscopic methods are most effective for structural characterization?

- NMR : Confirm regiochemistry (e.g., benzyl group position) via ¹H and ¹³C NMR. Aromatic protons in the benzyl group appear as multiplet signals at ~7.2–7.4 ppm, while the α-proton adjacent to the amino group resonates at ~3.1–3.5 ppm .

- IR Spectroscopy : Detect functional groups (e.g., carboxylic acid O-H stretch at 2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H⁺] ion at m/z 228.1).

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance understanding of reactivity in catalytic systems?

Density functional theory (DFT) predicts reaction pathways and transition states. For example, hydrogen bonding networks in acyl hydrazides (similar to amino acid derivatives) stabilize intermediates, reducing activation energy. Computational models also optimize solvent effects, showing polar aprotic solvents (e.g., DMF) improve nucleophilic attack efficiency in benzylation steps .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from enantiomeric impurities or assay conditions. For GABA-B agonists like phenibut hydrochloride (structurally similar), racemic mixtures show lower potency than enantiopure forms. Validate enantiomeric ratios via chiral HPLC and standardize bioassays (e.g., calcium flux assays for receptor activity) to ensure reproducibility . Additionally, assess metabolite interference using LC-MS/MS in pharmacokinetic studies.

Q. What experimental designs assess stability under varying storage conditions?

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. For hydrochloride salts, hygroscopicity can cause clumping; use desiccants or argon-filled vials .

- pH Stability : Test solubility and decomposition in buffers (pH 1–9) to identify optimal formulation conditions. Amino acid hydrochlorides typically degrade in alkaline media due to free base precipitation .

Methodological Notes

- Advanced Techniques : Enantiomeric resolution (HPLC with chiral columns), computational modeling (DFT), and stability-indicating assays (HPLC-MS) are prioritized for academic rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.